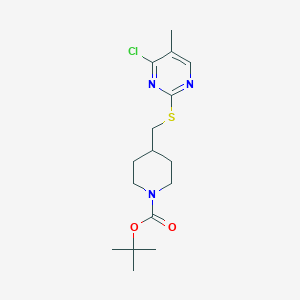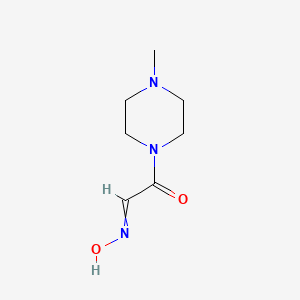
2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one is a compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperazine with an appropriate oxime precursor. One common method is the condensation of 4-methylpiperazine with an oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Applications De Recherche Scientifique
2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
4-Methylpiperazine: A piperazine derivative with a methyl group substitution.
Oxime Derivatives: Compounds containing the hydroxyimino group.
Uniqueness
2-(Hydroxyimino)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the combination of the hydroxyimino group and the methyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
22078-33-7 |
|---|---|
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-9-2-4-10(5-3-9)7(11)6-8-12/h6,12H,2-5H2,1H3 |
Clé InChI |
FWOLFPMTYOTIRI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


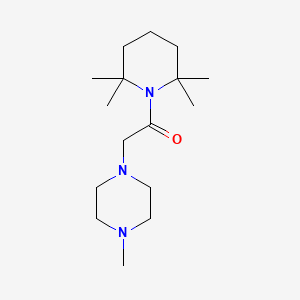
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
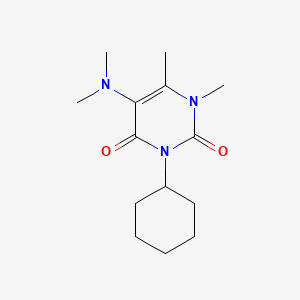
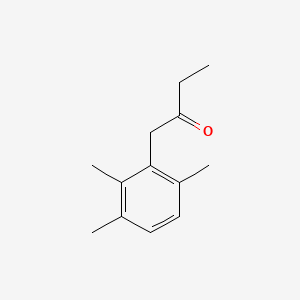
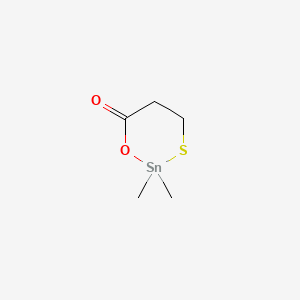
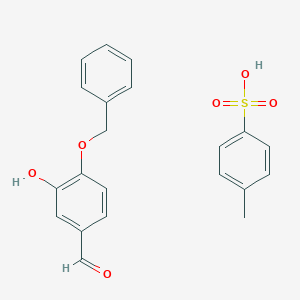
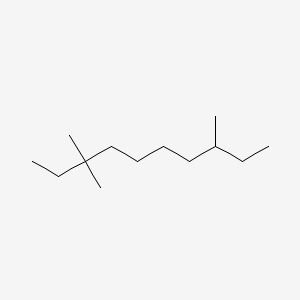

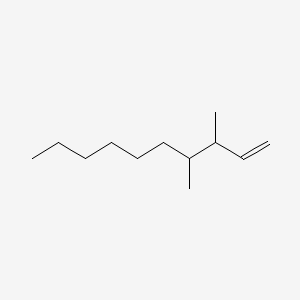
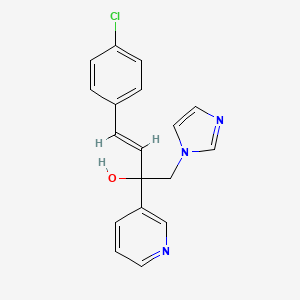
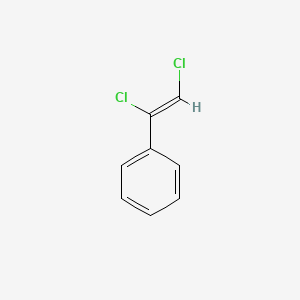
![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
